molecular formula C26H24FNO6S B2988796 (2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114853-06-3

(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2988796
CAS No.: 1114853-06-3
M. Wt: 497.54
InChI Key: NIUPLRSWSMHMBT-UHFFFAOYSA-N
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Description

The compound "(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone" features a benzothiazine core substituted with a 3,4,5-trimethoxyphenyl group at position 4 and a 2,4-dimethylphenyl methanone at position 2. Its molecular formula is C₃₁H₂₉FNO₇S (calculated molecular weight: 602.6 g/mol).

Properties

IUPAC Name

(2,4-dimethylphenyl)-[6-fluoro-1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO6S/c1-15-6-8-19(16(2)10-15)25(29)24-14-28(20-11-17(27)7-9-23(20)35(24,30)31)18-12-21(32-3)26(34-5)22(13-18)33-4/h6-14H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUPLRSWSMHMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone (CAS Number: 1114853-05-2) is a member of the benzothiazine derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H20FNO4SC_{24}H_{20}FNO_4S with a molecular weight of 437.5 g/mol. Its structure includes a benzothiazine core substituted with various functional groups that enhance its biological activity.

PropertyValue
Molecular Formula C₃₄H₃₄FNO₄S
Molecular Weight 437.5 g/mol
CAS Number 1114853-05-2

Biological Activity Overview

Research indicates that benzothiazine derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds in this class have shown significant antibacterial and antifungal properties.
  • Antitumor Activity : Many derivatives have been evaluated for their ability to inhibit tumor cell proliferation.
  • Anti-inflammatory Effects : Some studies suggest potential in reducing inflammation markers.

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interact with DNA and inhibit replication.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or proliferation.
  • Modulation of Signaling Pathways : It could affect pathways related to cell survival and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Antitumor Studies :
    • A study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines. The presence of specific substituents was correlated with increased potency against tumor cells .
  • Antimicrobial Efficacy :
    • Research indicated that derivatives with similar structures showed strong antibacterial activity against both Gram-positive and Gram-negative bacteria . The compound's ability to disrupt bacterial cell walls was noted as a potential mechanism.
  • Inflammation Models :
    • In vivo studies using animal models demonstrated that the compound could significantly reduce inflammation markers, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares the target compound with structurally related analogs from published

Compound Name & Source Molecular Formula Molecular Weight (g/mol) Benzothiazine Substituents Methanone Substituent Key Features/Biological Relevance
Target Compound C₃₁H₂₉FNO₇S 602.6 (calc.) 6-F, 4-(3,4,5-trimethoxyphenyl) 2,4-dimethylphenyl Potential antineoplastic activity (inferred from trimethoxyphenyl)
[4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido analog ()] C₂₅H₂₂FNO₅S 467.51 6-F, 4-(3,5-dimethoxyphenyl) 2,4-dimethylphenyl Reduced methoxy groups may lower solubility and bioactivity
[4-(3,4-Dimethoxyphenyl)-6-fluoro-1,1-dioxido analog ()] C₂₅H₂₂FNO₇S 499.51 6-F, 4-(3,4-dimethoxyphenyl) 3,4-dimethoxyphenyl Dual dimethoxy groups increase polarity but may reduce metabolic stability
[Phenyl-methanone analog ()] C₂₆H₂₂FNO₇S 519.5 (calc.) 4-(3,4,5-trimethoxyphenyl) Phenyl Simplified substituent; lower lipophilicity vs. target compound
[4-Ethylphenyl/3-methylphenyl analog ()] C₂₅H₂₂FNO₅S 467.51 7-F, 4-(3-methylphenyl) 4-ethylphenyl Alkyl substituents enhance lipophilicity but may reduce solubility

Functional Group Impact on Bioactivity

  • 3,4,5-Trimethoxyphenyl Group : Present in the target compound and analog, this group is critical for tubulin-binding activity, as seen in combretastatin analogs () and oral tubulin antagonists (). The trimethoxy configuration enhances water solubility when derivatized as phosphate prodrugs (e.g., ’s sodium phosphate salt) .
  • Fluorine at Position 6 : The 6-fluoro substitution in the target compound and analogs may improve metabolic stability and bioavailability by blocking cytochrome P450 oxidation sites .
  • 2,4-Dimethylphenyl vs.

Solubility and Pharmacokinetic Considerations

  • The target compound’s 3,4,5-trimethoxyphenyl group improves water solubility relative to analogs with fewer methoxy groups (e.g., ’s 3,5-dimethoxy derivative). However, its 2,4-dimethylphenyl substituent may counteract this by increasing logP.
  • Prodrug strategies, such as phosphate esterification (e.g., ’s combretastatin derivatives), could be explored to enhance solubility while retaining activity .

Research Findings and Data Gaps

Spectral Characterization (Inferred from )

While specific NMR/UV data for the target compound are unavailable, analogs in –2 and 5–7 suggest characteristic spectral signatures:

  • ¹H-NMR : Aromatic protons from trimethoxyphenyl (~6.8–7.2 ppm), fluorine-coupled protons (~4.5–5.5 ppm for benzothiazine protons).
  • ¹³C-NMR : Carbonyl resonance (~195–200 ppm) and sulfone signals (~110–120 ppm) .

Anticancer Potential (Inferred from –9)

The 3,4,5-trimethoxyphenyl group is a known pharmacophore in tubulin inhibitors (e.g., combretastatin A-4 in ).

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